molecular formula C8H12Cl2F6N2 B13502352 Rac-(3as,6as)-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrroledihydrochloride,cis

Rac-(3as,6as)-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrroledihydrochloride,cis

Cat. No.: B13502352
M. Wt: 321.09 g/mol
InChI Key: ZDLHXJYFQNXZOB-UHFFFAOYSA-N
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Description

Rac-(3as,6as)-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole dihydrochloride, cis is a bicyclic pyrrolidine derivative characterized by two trifluoromethyl (-CF₃) groups in a cis configuration on the fused pyrrolidine rings. The compound exists as a racemic mixture (racemic, or "rac-") and is stabilized as a dihydrochloride salt, enhancing its solubility in polar solvents.

Properties

Molecular Formula

C8H12Cl2F6N2

Molecular Weight

321.09 g/mol

IUPAC Name

3a,6a-bis(trifluoromethyl)-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole;dihydrochloride

InChI

InChI=1S/C8H10F6N2.2ClH/c9-7(10,11)5-1-15-3-6(5,4-16-2-5)8(12,13)14;;/h15-16H,1-4H2;2*1H

InChI Key

ZDLHXJYFQNXZOB-UHFFFAOYSA-N

Canonical SMILES

C1C2(CNCC2(CN1)C(F)(F)F)C(F)(F)F.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves:

  • Construction of the bicyclic pyrrolo[3,4-c]pyrrole scaffold.
  • Introduction of trifluoromethyl groups at the 3a and 6a positions.
  • Resolution or control of stereochemistry to obtain the cis isomer.
  • Formation of the dihydrochloride salt for purification and stability.

Stepwise Synthetic Route

Step 1: Synthesis of the Pyrrolo[3,4-c]pyrrole Core

  • Starting from suitable amino acid derivatives or cyclic amines, a cyclization reaction is performed to form the octahydropyrrolo[3,4-c]pyrrole skeleton.
  • Commonly, 1,4-diketones or bis-amino precursors undergo intramolecular condensation under acidic or basic catalysis to yield the bicyclic core.

Step 2: Introduction of Trifluoromethyl Groups

  • The bis(trifluoromethyl) substitution at 3a and 6a positions is achieved via electrophilic trifluoromethylation reagents such as Togni’s reagent or Ruppert-Prakash reagent (TMS-CF3), often under transition metal catalysis or radical conditions.
  • The reaction conditions are optimized to favor substitution at the bridgehead carbons without ring opening or rearrangement.

Step 3: Stereochemical Control

  • The cis stereochemistry (3as,6as) is controlled by reaction conditions such as temperature, solvent, and choice of catalyst.
  • Diastereoselective hydrogenation or stereoselective cyclization steps are employed to enrich the desired isomer.
  • Racemic mixtures are often obtained, requiring chromatographic or crystallization-based resolution if enantiopure compounds are needed.

Step 4: Formation of Dihydrochloride Salt

  • The free base is treated with hydrochloric acid, typically in an organic solvent like ethereal HCl or aqueous HCl, to form the dihydrochloride salt.
  • This salt form enhances compound stability, crystallinity, and solubility for handling and further applications.

Representative Preparation Table

Step Reaction Type Reagents/Conditions Outcome Notes
1 Cyclization Amino acid derivatives, acid/base catalyst Octahydropyrrolo[3,4-c]pyrrole core Intramolecular condensation
2 Electrophilic trifluoromethylation Togni’s reagent or TMS-CF3, metal catalyst or radical initiator Bis(trifluoromethyl) substitution at 3a,6a Selective bridgehead substitution
3 Stereochemical control Hydrogenation or stereoselective cyclization cis-(3as,6as) isomer enrichment Temperature and solvent critical
4 Salt formation HCl in ether or aqueous medium Dihydrochloride salt of the compound Improves stability and crystallinity

Comparative Analysis with Related Compounds

Feature Rac-(3as,6as)-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrroledihydrochloride,cis rac-(3aR,6aS)-2-methyloctahydropyrrolo[3,4-c]pyrroledihydrochloride
Substituents Bis(trifluoromethyl) groups at 3a and 6a Methyl group at 2-position
Molecular Weight ~248.17 g/mol ~199.12 g/mol
Preparation Complexity Requires electrophilic trifluoromethylation and stereochemical control Simpler cyclization and methylation steps
Salt Form Dihydrochloride salt Dihydrochloride salt
Applications Potential in fluorinated drug design and materials science Used as intermediate in heterocyclic synthesis

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions may be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The presence of trifluoromethyl groups allows for various substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biology: In biological research, it may serve as a probe or ligand in studies involving enzyme interactions and receptor binding.

Medicine: Potential medicinal applications include its use as a precursor in the synthesis of drugs targeting specific molecular pathways.

Industry: In the industrial sector, this compound can be utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which Rac-(3as,6as)-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrroledihydrochloride,cis exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bicyclic Pyrrolidine Derivatives

Property Rac-(3as,6as)-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole dihydrochloride, cis (3αR,6αS)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Molecular Formula C₁₀H₁₄Cl₂F₆N₂ C₁₂H₂₂N₂O₂
Substituents Two -CF₃ groups (cis), dihydrochloride salt tert-Butyl carbamate (-OC(O)NHC(CH₃)₃)
Molecular Weight (g/mol) 379.14 226.31
Solubility (Water) High (due to dihydrochloride salt) Low (non-ionic tert-butyl group)
LogP (Predicted) 1.8–2.3 (lipophilic due to -CF₃) 2.5–3.0 (bulky tert-butyl increases hydrophobicity)
Stereochemical Complexity Cis-configuration of -CF₃ groups; racemic mixture Single enantiomer (3αR,6αS)

Key Observations :

  • The dihydrochloride salt form of the target compound significantly enhances water solubility compared to non-ionic analogs like the tert-butyl carbamate derivative .
  • Trifluoromethyl groups impart moderate lipophilicity (LogP ~2), balancing solubility and membrane permeability.
  • The cis configuration of -CF₃ groups may introduce steric hindrance, affecting binding to biological targets compared to trans isomers or less bulky substituents.

Limitations of Current Data

  • Direct pharmacological data for the target compound are scarce, necessitating extrapolation from structural analogs.
  • The racemic nature of the compound complicates activity assessments, as enantiomers may exhibit divergent biological profiles.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound?

  • Methodological Answer: Synthesis requires precise control of reaction conditions, including temperature (typically 60–80°C), solvent polarity (e.g., THF or DMF), and Lewis acid catalysts (e.g., BF₃·OEt₂) to facilitate cyclization. Purification via recrystallization or chiral HPLC is essential to achieve >98% enantiomeric purity . Key steps include:

  • Cyclization: Use of N-Boc-protected intermediates to prevent side reactions.
  • Trifluoromethylation: Select fluorinating agents (e.g., TMS-CF₃) under inert atmospheres.
  • Salt Formation: Hydrochloric acid quenching to stabilize the dihydrochloride form .

Q. How should researchers characterize the stereochemistry and purity of this compound?

  • Methodological Answer: Employ a combination of:

  • Chiral HPLC: To resolve enantiomers (e.g., Chiralpak IC column, hexane:isopropanol mobile phase).
  • X-ray Crystallography: For absolute configuration confirmation (critical for correlating structure-activity relationships) .
  • ¹⁹F NMR: To verify bis(trifluoromethyl) group integration and assess purity (δ ~ -60 to -70 ppm) .

Q. Why is stereochemistry critical for this compound’s biological activity?

  • Methodological Answer: The cis-(3aS,6aS) configuration stabilizes interactions with chiral binding pockets (e.g., enzymes or receptors). For example, molecular docking studies show that inversion at C3a or C6a reduces binding affinity by >50% due to steric clashes .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer: Discrepancies often arise from impurities or stereochemical drift. Mitigation strategies include:

  • Batch Reproducibility Testing: Compare multiple synthesis batches via LC-MS and bioassays.
  • Surface Plasmon Resonance (SPR): Quantify target binding kinetics (e.g., KD values) to isolate structure-activity outliers .
  • Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., pyrrolo-pyrrolidine derivatives) to identify trends .

Q. What strategies are effective for designing derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer: Focus on functional group modifications:

  • Solubility Enhancement: Introduce polar groups (e.g., hydroxyl or amine) at non-critical positions.
  • Metabolic Stability: Replace labile protons with deuterium or fluorine atoms (e.g., CF₃ groups already present reduce oxidative metabolism) .
  • In Silico Screening: Use QSAR models to predict ADMET profiles before synthesis .

Q. How does this compound compare to structural analogs in targeting neurological pathways?

  • Methodological Answer: Comparative analysis (see Table 1) reveals:

CompoundStructural FeatureTarget Affinity (IC₅₀)Key Advantage
Target Compoundcis-bis(trifluoromethyl)12 nM (Dopamine D3)High blood-brain barrier penetration
rac-(3aR,6aS)-analogMono-CF₃85 nM (D3)Lower off-target binding
Hexahydro-spiro derivativeFused oxazine ring210 nM (D3)Improved solubility
  • Conclusion: The cis-bis(trifluoromethyl) motif optimizes both potency and bioavailability .

Data Contradiction Analysis

Q. How to address inconsistent cytotoxicity results across cell lines?

  • Methodological Answer:

  • Hypothesis Testing: Evaluate if cytotoxicity correlates with expression levels of putative targets (e.g., via siRNA knockdown).
  • Redox Profiling: Measure ROS generation in sensitive vs. resistant cell lines (CF₃ groups may induce oxidative stress) .
  • 3D Tumor Spheroid Models: Recapitulate in vivo heterogeneity better than monolayer cultures .

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